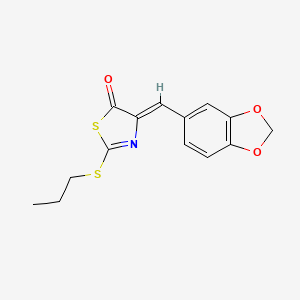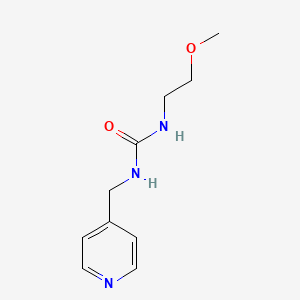
2-(4-methoxybenzyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
"2-(4-methoxybenzyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione" belongs to the class of isoindole-1,3-diones, a significant class of heterocycles. These compounds are synthesized using various methodologies and have diverse chemical and physical properties.
Synthesis Analysis
The synthesis of isoindole-1,3-diones, including derivatives like the mentioned compound, can be achieved through methods like palladium-catalyzed aminocarbonylation of o-halobenzoates and primary amines. This method is noted for tolerating a variety of functional groups and providing good yields (Worlikar & Larock, 2008).
Molecular Structure Analysis
The molecular structure of isoindole-1,3-dione derivatives is characterized by X-ray crystallographic techniques. These structures often exhibit distinct conformational properties, influenced by the specific substituents and functional groups present (Zeng, 2014).
Chemical Reactions and Properties
Isoindole-1,3-dione derivatives participate in various chemical reactions. For example, their reactions with nucleophilic reagents lead to the formation of several structural blocks useful in synthesizing diverse structures (Tetere et al., 2011). The presence of methoxybenzyl groups can influence the reactivity and the type of products formed in these reactions.
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and conformation, are often determined using techniques like X-ray diffraction. The crystal structure can be stabilized by various intermolecular interactions, including hydrogen bonds and π-π stacking (Trilleras et al., 2008).
Chemical Properties Analysis
The chemical properties of isoindole-1,3-diones are influenced by their molecular structure. For example, the presence of methoxy groups can impact the electronic properties and reactivity of the molecule. These properties are crucial in their applications in chemical syntheses and potential use in various fields (Pyrko, 2021).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with these compounds can also vary. For example, 4-methoxybenzyl alcohol, a related compound, is known to cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is recommended to handle these compounds with appropriate personal protective equipment and to avoid breathing dust, fume, gas, mist, vapors, or spray .
Zukünftige Richtungen
The future directions for research on these types of compounds could involve further exploration of their potential biological activities. For example, a new hybrid compound of chalcone-salicylate has been synthesized and its structure established by spectroscopic analysis . Computational approaches were also applied to explore its potency against breast cancer . This suggests that similar compounds could potentially be developed as anticancer agent candidates .
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-20-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-3,6-9,13-14H,4-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDHRPAEWHIXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3CC=CCC3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxybenzyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1-azepanyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4539812.png)

![2-(1-naphthyloxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4539825.png)

![8-(2-butoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4539840.png)
![4-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine](/img/structure/B4539853.png)
![4-chloro-N-{2-chloro-4-[(diphenylacetyl)amino]-5-methoxyphenyl}benzamide](/img/structure/B4539856.png)
![1,1'-sulfonylbis[3-(benzylthio)benzene]](/img/structure/B4539861.png)
![N-[3-(diethylamino)propyl]-4-methylbenzenesulfonamide](/img/structure/B4539865.png)

![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4539875.png)

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-biphenylylbenzamide](/img/structure/B4539889.png)
![N-[3-(1-azepanyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4539906.png)